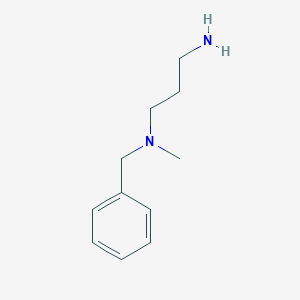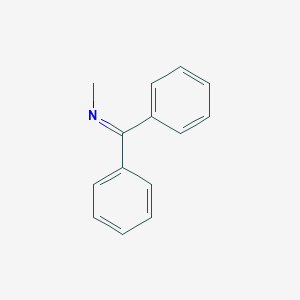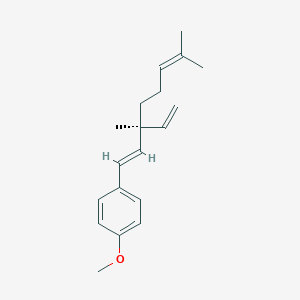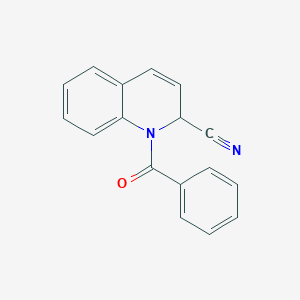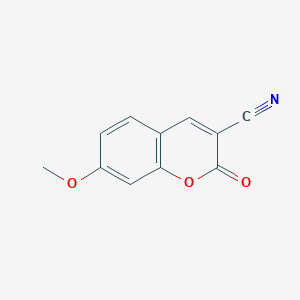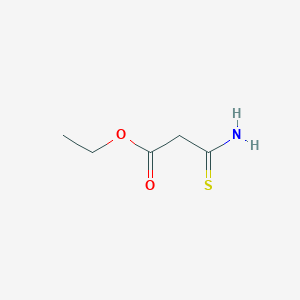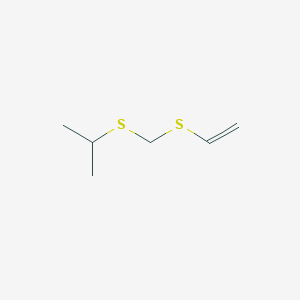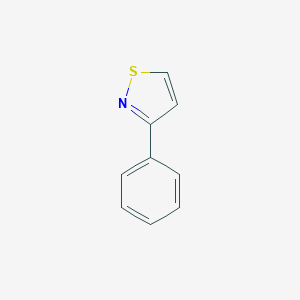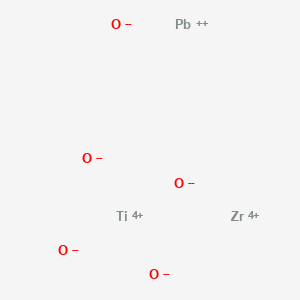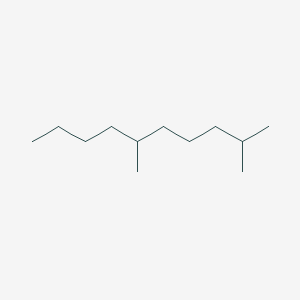
2,6-二甲基癸烷
描述
科学研究应用
Chemical Structure and Properties
“2,6-Dimethyldecane” is a chemical compound with the formula C12H26 . It has a molecular weight of 170.3348 . The structure of this compound can be viewed using Java or Javascript .
Reference Standard in Gas Chromatography
“2,6-Dimethyldecane” is used as a reference standard in gas chromatography. Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Reference Standard in Mass Spectrometry
In addition to gas chromatography, “2,6-Dimethyldecane” is also used as a reference standard in mass spectrometry. Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
Model Compound in Hydrocarbon Oxidation Studies
“2,6-Dimethyldecane” is used as a model compound in the study of hydrocarbon oxidation. Understanding the oxidation process of hydrocarbons is crucial in various fields, including environmental science, energy production, and chemical synthesis.
Model Compound in Combustion Studies
Similar to its role in oxidation studies, “2,6-Dimethyldecane” is used in combustion studies. These studies are essential for improving the efficiency and reducing the environmental impact of combustion processes.
Characterizing Hydrocarbon Fuels
“2,6-Dimethyldecane” has been used in characterizing hydrocarbon fuels in temperature programmed glass capillary gas chromatography . This helps in understanding the behavior and performance of different fuels.
安全和危害
When handling 2,6-Dimethyldecane, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition . In case of ingestion or contact with skin or eyes, immediate medical attention is required .
属性
IUPAC Name |
2,6-dimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJGXZWEQBKLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864367 | |
| Record name | 2,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyldecane | |
CAS RN |
13150-81-7 | |
| Record name | 2,6-Dimethyldecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can microorganisms utilize 2,6-dimethyldecane as a carbon source, and if so, how?
A1: While 2,6-dimethyldecane is considered a recalcitrant branched hydrocarbon, research demonstrates that certain microorganisms can degrade it. A study successfully engineered a Pseudomonas citronellolis strain capable of utilizing this compound. [] This was achieved by introducing mutations that constitutively expressed enzymes involved in medium- to long-chain alkane oxidation. These modified P. citronellolis strains could then degrade 2,6-dimethyldecane via the citronellol pathway. This was confirmed by identifying citronellol as a metabolite, observing the induction of geranyl-coenzyme A carboxylase (a key enzyme in the citronellol pathway), and demonstrating β-decarboxymethylation of 2,6-dimethyldecane by whole cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



